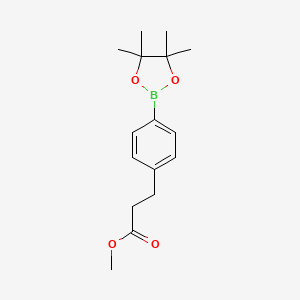

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Description

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS: 490035-82-0, MFCD16996366) is a boronate ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its molecular formula is C₁₆H₂₃BO₄, with an average molecular mass of 290.168 g/mol and a monoisotopic mass of 290.168940 . The compound features a pinacol-protected boronate group attached to the para-position of a phenyl ring, which is further linked to a methyl propanoate ester. This structure enhances stability and reactivity in palladium-catalyzed coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-9-6-12(7-10-13)8-11-14(18)19-5/h6-7,9-10H,8,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWYJERIKSKEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is an organic compound. It is often used as a reagent and catalyst in organic synthesis. The primary targets of this compound are the reactants in the synthesis process, such as styrene and trans-β-nitrostyrene.

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It is commonly used in the Diels-Alder reaction of styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond-forming reactions. The presence of the boron atom in the compound allows it to act as a Lewis acid, facilitating these reactions.

Biological Activity

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is a compound with significant potential in medicinal chemistry and organic synthesis. Its biological activity has garnered attention due to its unique structural properties that facilitate various interactions in biological systems.

- Molecular Formula : C10H19BO4

- Molecular Weight : 214.066 g/mol

- CAS Number : 1150561-77-5

- Functional Groups : Alkyl, Ester

- Purity : Typically ≥ 98% .

The biological activity of this compound primarily stems from its boron-containing structure, which enhances its reactivity and solubility. Boron compounds have been shown to interact with biological molecules such as proteins and nucleic acids, potentially modulating their functions. The dioxaborolane moiety is particularly notable for its ability to form reversible covalent bonds with biomolecules, which can be exploited in drug design.

In Vitro Studies

Recent studies have examined the compound's efficacy in various biological assays:

- Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on certain enzymes related to metabolic pathways. For instance, in a study focusing on tryptophan hydroxylase (TPH1), a derivative of this compound exhibited up to 64% inhibition at a concentration of 100 µM .

- Cell Viability Assays : In cell culture studies, methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate was evaluated for cytotoxicity against various cancer cell lines. Results indicated that the compound can selectively induce apoptosis in certain cell types while sparing normal cells .

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Cancer Therapy : A study reported that compounds similar to methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate showed promise in targeting cancer stem cells. These compounds were able to inhibit the growth of tumors in xenograft models by disrupting key signaling pathways involved in cell proliferation and survival .

- Drug Development : The compound has been utilized as a scaffold in the synthesis of new drug candidates aimed at treating obesity and metabolic disorders. Its ability to modulate enzyme activity makes it a valuable tool in developing therapeutics targeting metabolic pathways .

Applications

The applications of methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate extend beyond medicinal chemistry:

- Organic Synthesis : It serves as a versatile building block for synthesizing complex organic molecules.

- Bioconjugation Techniques : The compound is employed to attach biomolecules to surfaces or other molecules in biotechnological applications.

- Materials Science : Its chemical stability and reactivity make it suitable for developing advanced materials such as polymers and coatings .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

General Information: Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is extensively used in Suzuki-Miyaura coupling reactions. These reactions typically involve the use of a palladium catalyst to form a carbon-carbon bond between the boronic ester and an organic halide.

Reaction Conditions: These reactions are generally conducted under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Mechanism: The mechanism of action primarily revolves around its role as a boronic ester in Suzuki-Miyaura coupling reactions.

-

Transmetalation : The boron atom in the pinacol boronic ester reacts with a carbon-halide bond (often a chloride, bromide, or iodide) on another molecule to form a new carbon-carbon bond.

-

Oxidative Addition : During the coupling reaction, the boron atom undergoes oxidative addition with the palladium catalyst, forming a reactive intermediate.

-

Reductive Elimination : This intermediate then reacts with the organic halide via transmetalation, followed by reductive elimination to form the new C-C bond and regenerate the palladium catalyst.

Borylation Reactions

General Information: Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate can be synthesized using palladium-catalyzed borylation reactions.

Reaction Conditions: These reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. The use of catalysts may also be employed to enhance reaction rates.

Proto-deborylation

General Information: Proto-deborylation can lead to benzenes .

Reaction Conditions: The reaction can be promoted by catalytic amounts of radical initiators .

Table 1. Effect of Lewis acids on the product spectrum

| Lewis Acid | Reaction Time and Temperature | Yield (%) |

|---|---|---|

| Tris(pentafluorophenyl)borane | 15 min at 40°C | 89 ± 1 |

Other Potential Reactions

Given the presence of both a boronic ester and an ester functional group, Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate may undergo reactions typical of these functionalities:

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

-

Transesterification: The ester group can undergo transesterification reactions with other alcohols in the presence of a catalyst.

-

Reduction: The ester group can be reduced to an alcohol using reducing agents.

-

Oxidation: Boronic esters can undergo oxidation reactions, leading to the formation of phenols or other oxidized products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related boronate esters, focusing on molecular features, physical properties, and applications:

Key Findings:

Structural Influence on Reactivity :

- The para-substitution in the target compound optimizes electronic communication between the boronate and ester groups, enhancing cross-coupling efficiency compared to meta-substituted analogs .

- Ethyl and tert-butyl esters exhibit modified solubility profiles, with tert-butyl derivatives favoring hydrophobic environments in drug delivery systems .

Synthetic Utility: The target compound is a key intermediate in synthesizing 3-(2-(6-chloro-4-phenylquinolin-2-yl)phenyl)propanoic acid, a FABP4/5 inhibitor with 88% yield in coupling reactions . Meta-substituted analogs (e.g., CAS 917024-58-9) show reduced reactivity in Suzuki couplings due to steric constraints .

Physical Properties :

- The tert-butyl derivative (CAS 872054-15-4) has a higher predicted boiling point (412.6°C) and density (1.03 g/cm³) compared to the methyl ester .

- Nitrile-containing analogs (e.g., CAS 1015255-36-3) exhibit lower molecular weights and altered polarity, impacting their use in hydrophilic matrices .

Safety and Handling: Ethyl 3-(4-(4,4,5,5-tetramethyl-...)propanoate (CAS 490035-79-5) carries hazard statements H302-H315-H319-H335, indicating risks of toxicity and irritation, common among boronate esters .

Q & A

Basic: What are the standard synthetic routes for Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate, and how is its purity confirmed?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, boronic ester intermediates are coupled with aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane, with bases like Cs₂CO₃ to facilitate transmetalation . Purification involves column chromatography (e.g., hexanes/EtOAc gradients) or work-up procedures like acid washing (1 N HCl) to remove residual catalysts . Purity is confirmed via TLC (Rf ~0.35 in 1:9 EtOAc/hexanes) and NMR spectroscopy (¹H, ¹³C, ¹¹B), with comparison to literature data .

Basic: What solvent systems and reaction conditions optimize Suzuki-Miyaura couplings involving this boronic ester?

Optimal conditions include anhydrous solvents (THF, dioxane) under inert gas (N₂/Ar) to prevent boronic ester hydrolysis. Catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are common, with bases such as K₂CO₃ or Cs₂CO₃ (1.5–2.0 equiv) to activate the boronate . Reaction temperatures range from 80°C (reflux) to 100°C for 6–12 hours. Post-reaction, quenching with brine and extraction with chlorinated solvents (e.g., CH₂Cl₂) improve yield .

Advanced: How can researchers address low yields in cross-coupling reactions with this compound?

Low yields may arise from steric hindrance at the boronic ester’s para position or competing protodeboronation. Strategies include:

- Catalyst optimization : Switching to bulky ligands (e.g., XPhos) enhances turnover in sterically demanding reactions .

- Base selection : Using milder bases (e.g., K₃PO₄) reduces side reactions with acid-sensitive functional groups .

- Additives : Adding molecular sieves or fluoride sources (e.g., CsF) stabilizes the boronate intermediate .

Evidence from Furuya and Ritter (2009) shows yields improve from 33% to >80% by adjusting catalyst loading and reaction time .

Advanced: How does the steric and electronic environment of this boronic ester influence coupling efficiency?

The electron-rich dioxaborolane ring enhances stability but may reduce reactivity in electron-deficient systems. Steric effects from the tetramethyl groups can slow transmetalation, requiring higher temperatures (e.g., 100°C) for aryl chlorides. Comparative studies with unsubstituted phenylboronic esters show a 20–30% decrease in yield for sterically hindered substrates .

Advanced: What analytical methods resolve discrepancies in reported NMR chemical shifts for this compound?

Discrepancies in ¹H/¹³C NMR data (e.g., δ 7.11–7.85 ppm for aromatic protons) often stem from solvent (DMSO-d₆ vs. CDCl₃) or concentration effects. Deuterated solvents like DMSO-d₆ upfield-shift protons due to hydrogen bonding . Researchers should replicate conditions from literature (e.g., 600 MHz vs. 400 MHz instruments) and use internal standards (e.g., TMS) for calibration .

Basic: How is this compound utilized in synthesizing bioactive molecules?

It serves as a key intermediate in drug discovery:

- PPARα/γ dual agonists : Ethyl derivatives of this boronic ester undergo coupling with phenoxyacetates to generate antidiabetic candidates .

- FABP4/5 inhibitors : Suzuki reactions with quinoline halides yield anti-inflammatory agents (88% yield) .

- Radiotracers : Fluorinated analogs are synthesized for ¹⁸F-labeled PET imaging probes .

Advanced: What precautions are necessary to prevent boronic ester decomposition during multi-step syntheses?

- Moisture control : Store under N₂ and use anhydrous solvents (e.g., THF over molecular sieves) .

- Acid sensitivity : Avoid strong acids during work-up; use citric acid (pH ~4) for neutralization instead of HCl .

- Temperature : Limit heating above 120°C to prevent thermal decomposition .

Advanced: How can regioselectivity be controlled in meta-substituted aryl couplings?

Meta-selectivity is achieved using directing groups (e.g., amides) or tailored ligands. For example, dtbpy ligands promote meta-borylation in benzylamine derivatives via Pd catalysis . Computational modeling (DFT) aids in predicting substituent effects on transition states .

Basic: What spectroscopic techniques confirm the integrity of the boronic ester moiety?

¹¹B NMR is critical, with a singlet at δ 28–32 ppm confirming the dioxaborolane structure. IR spectroscopy detects B-O stretches at ~1350 cm⁻¹. MALDI-TOF MS validates molecular weight (MW 276.14) .

Advanced: How does this compound perform in non-traditional applications like OLED materials?

It enables synthesis of thermally activated delayed fluorescence (TADF) emitters. Coupling with dihydroacridine or phenoxazine derivatives produces blue-emitting materials with high quantum yields (ΦPL >90%) . Stability under vacuum deposition conditions (150°C, 10⁻⁶ Torr) is confirmed via DSC/TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.